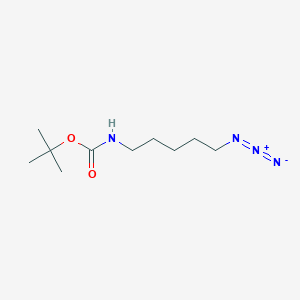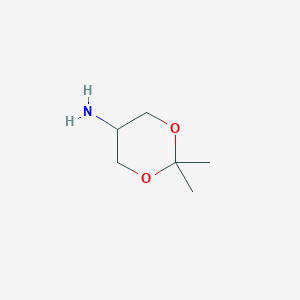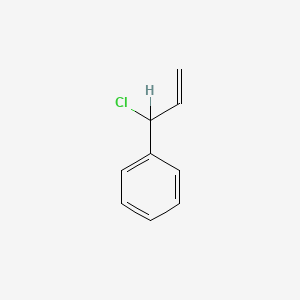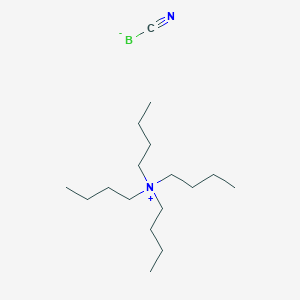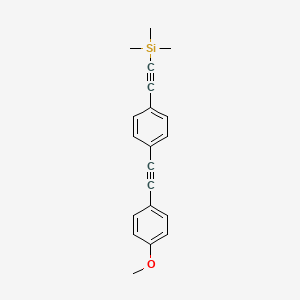
((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane
Vue d'ensemble
Description
The compound ((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane is an organic compound containing a methoxyphenyl group, an ethynyl group, and a trimethylsilane group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the connectivity of the functional groups and the hybridization of the carbon atoms. The presence of the ethynyl group suggests the possibility of linear or planar sections of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the ethynyl group could potentially increase the compound’s reactivity, while the methoxyphenyl group could influence its polarity .Applications De Recherche Scientifique
1. Protection of Terminal Ethynyl Groups in Grignard Syntheses
[(4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane is used to protect terminal ethynyl groups in Grignard syntheses. This method is effective for preparing compounds with various substituents, such as SiMe3, SiEt3, or SnMe3, offering a versatile approach in organic synthesis (Eaborn, Thompson, & Walton, 1967).
2. Photochemical Generation of Silicon-Carbon Double-Bonded Intermediates
This compound is involved in the study of photolysis of ethynyl-substituted polysilanes. The photolysis results in the production of various intermediates like methoxysilanes and bis(silyl)acetylenes. This research contributes to understanding the properties and reactions of silicon-carbon double-bonded intermediates (Ishikawa et al., 1979).
3. Alkyne Substituted Mononuclear Photocatalysts
Alkyne substitution, including compounds like [(4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane, is used to synthesize novel [RuCl(2,2'-bipyridine)(Ln)]PF6 based complexes. These complexes are studied for their electronic structures, photochemical, and redox properties. This research provides insights into the development of advanced photocatalytic materials (Davidson et al., 2015).
4. Synthesis of Liquid Crystal Property Compounds
The compound is used in synthesizing new rod-shaped substituted benzoates possessing the 4-(2-trimethylsilyl)ethynyl group. This research focuses on developing materials with potential liquid crystal properties, contributing to the field of materials science and engineering (Srinivasa & Hariprasad, 2014).
5. Arylsilsesquioxane Gels and Related Materials
This compound plays a role in the synthesis of hybrid organic-inorganic network materials like aryl- and ethynyl-bridged polysilsequioxanes. These materials are significant in the development of new hybrid materials with applications in various fields, including nanotechnology and material science (Shea, Loy, & Webster, 1992).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethynyl]phenyl]ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20OSi/c1-21-20-13-11-18(12-14-20)6-5-17-7-9-19(10-8-17)15-16-22(2,3)4/h7-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLBPNLTDSEUJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474300 | |
| Record name | ({4-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4-((4-Methoxyphenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |
CAS RN |
787617-56-5 | |
| Record name | ({4-[(4-Methoxyphenyl)ethynyl]phenyl}ethynyl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


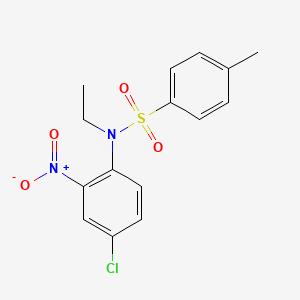
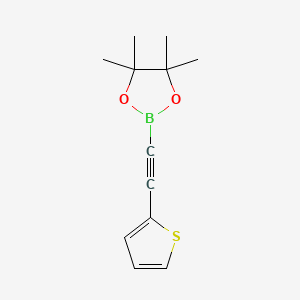

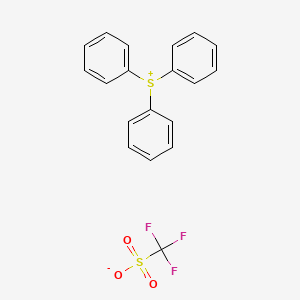
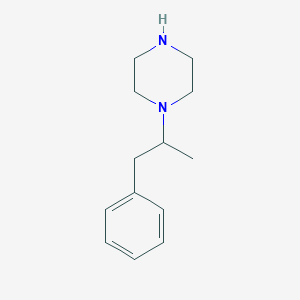
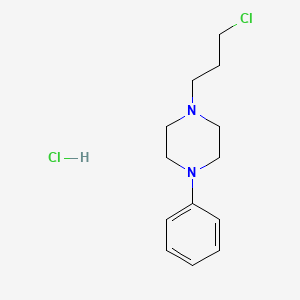
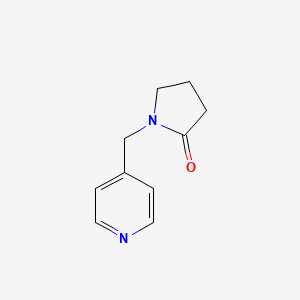
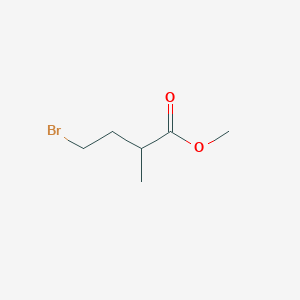
![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)
